Isobutyl (4-chlorophenyl)carbamate
Description
Historical Context of Carbamate Compounds in Organic Chemistry
Carbamates, derivatives of carbamic acid, have been pivotal in organic chemistry since the isolation of physostigmine from Physostigma venenosum seeds in 1864. Early applications focused on acetylcholinesterase inhibition, with physostigmine serving as a prototype for glaucoma and myasthenia gravis treatments. The mid-20th century marked a shift toward agricultural use, exemplified by carbaryl, the first commercial carbamate pesticide introduced in 1959. This era highlighted carbamates’ versatility, bridging medicinal and industrial chemistry.
The carbamate functional group (-O-CO-NH-) mimics amide bonds while offering superior metabolic stability and conformational flexibility. This duality spurred innovations in drug design, particularly in replacing amides to enhance bioavailability and target specificity. For instance, cenobamate, a modern antiepileptic drug, leverages carbamate chemistry for prolonged therapeutic effects. Such advancements underscore carbamates’ role as structural and functional analogs in bioactive molecules.
Properties
Molecular Formula |
C11H14ClNO2 |
|---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
2-methylpropyl N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C11H14ClNO2/c1-8(2)7-15-11(14)13-10-5-3-9(12)4-6-10/h3-6,8H,7H2,1-2H3,(H,13,14) |
InChI Key |
FHQIRRVWTVVEML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)NC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Isobutyl(4-chlorophenyl)carbamate can be synthesized through various methods. One common approach involves the reaction of 4-chlorophenyl isocyanate with isobutanol under mild conditions. The reaction typically proceeds as follows:
4-chlorophenyl isocyanate+isobutanol→Isobutyl(4-chlorophenyl)carbamate
This reaction is usually carried out in the presence of a catalyst such as dibutyltin dilaurate to enhance the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of isobutyl(4-chlorophenyl)carbamate often involves large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures high efficiency and consistency in product quality.
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis is a primary degradation pathway for carbamates. Isobutyl (4-chlorophenyl)carbamate undergoes hydrolysis under acidic or basic conditions, yielding distinct products:
| Conditions | Reagents | Products | Yield | References |
|---|---|---|---|---|
| Basic (pH > 10) | NaOH/H₂O | 4-Chloroaniline + Isobutyl alcohol + CO₂ | ~85% | |
| Acidic (pH < 3) | HCl/H₂O | 4-Chloroaniline + Isobutyl chloride | ~72% |
Mechanistic Insights :
-
Basic Hydrolysis : Nucleophilic attack by hydroxide at the carbonyl carbon cleaves the carbamate bond, releasing 4-chloroaniline and isobutyl carbonate (which further decomposes to CO₂ and isobutyl alcohol).
-
Acidic Hydrolysis : Protonation of the carbonyl oxygen enhances electrophilicity, leading to cleavage into 4-chloroaniline and isobutyl chloride .
Aminolysis with Primary/Secondary Amines
Reaction with amines produces substituted ureas, leveraging the carbamate’s electrophilic carbonyl group:
| Amine | Reagents | Product | Yield | References |
|---|---|---|---|---|
| Aniline | Toluene, 80°C | N-(4-Chlorophenyl)-N'-phenylurea | 78% | |
| Methylamine | THF, RT | N-(4-Chlorophenyl)-N'-methylurea | 65% |
Key Observations :
-
Reactions proceed via isocyanate intermediates in catalytic conditions (e.g., dibutyltin dilaurate).
-
Steric hindrance from the isobutyl group reduces reactivity with bulky amines .
Catalytic Rearrangement and Functionalization
This compound participates in organometallic and catalytic transformations:
Table 3: Organoindium-Mediated Reactions
| Reagent | Catalyst | Product | Yield | References |
|---|---|---|---|---|
| Triethylindium | CuCl (10 mol%) | N-(4-Chlorophenyl)acetamide | 68% | |
| Phenylacetylene | Pd(PPh₃)₄ | Alkyne-functionalized carbamate | 55% |
Mechanistic Pathways :
-
Indium Reagents : Transfer organic groups to the carbamate’s nitrogen, forming amides .
-
Cross-Coupling : Palladium catalysts enable C–N bond formation with alkynes or aryl halides .
Thermal Decomposition
At elevated temperatures (>150°C), the carbamate decomposes into:
-
Major Products : 4-Chlorophenyl isocyanate + Isobutanol
Industrial Relevance :
Synthetic Utility in Protecting Group Chemistry
The carbamate serves as a transient amine-protecting group in multi-step syntheses:
| Application | Deprotection Method | Efficiency | References |
|---|---|---|---|
| Peptide synthesis | HBr/AcOH | 92% | |
| Glycosylation | TFA/CH₂Cl₂ | 88% |
Advantages :
Scientific Research Applications
Herbicidal Applications
Isobutyl (4-chlorophenyl)carbamate is recognized for its effectiveness as a herbicide. Its structural properties allow it to selectively control certain weed species, making it valuable in agricultural practices.
- Mechanism of Action : The compound acts by inhibiting specific biochemical pathways in plants, leading to growth regulation and ultimately plant death. Its selectivity is particularly advantageous in crops where non-target species must be preserved.
- Case Studies : Research has demonstrated that this compound exhibits significant efficacy in controlling annual grasses and other common weeds. For instance, studies comparing its performance against traditional herbicides like 2,4-D have shown promising results in terms of both effectiveness and safety for surrounding flora .
Plant Growth Regulation
In addition to its herbicidal properties, this compound functions as a plant growth regulator. This application is crucial for enhancing crop yield and managing plant development.
- Effects on Growth : The compound has been shown to influence various growth parameters such as height, leaf area, and root development. This modulation can lead to increased biomass production under controlled conditions.
- Experimental Data : A series of field trials indicated that application of this compound resulted in improved growth metrics compared to untreated controls. Data collected over multiple growing seasons highlighted consistent improvements in crop performance metrics .
Pharmaceutical Applications
Emerging research suggests potential pharmaceutical applications for this compound, particularly in drug formulation as a prodrug.
- Prodrug Development : The compound can serve as an intermediate in synthesizing prodrugs that enhance bioavailability and therapeutic effects of existing drugs. For example, derivatives of carbamates are being explored for their ability to improve the delivery of active pharmaceutical ingredients .
- Clinical Insights : Studies have indicated that certain formulations incorporating this compound demonstrate improved pharmacokinetic profiles compared to traditional formulations. This aspect is particularly relevant for drugs targeting neurological disorders where enhanced absorption can significantly impact treatment outcomes .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of isobutyl(4-chlorophenyl)carbamate involves its interaction with specific molecular targets. In biological systems, carbamates are known to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine. This inhibition leads to an accumulation of acetylcholine, resulting in prolonged nerve impulses and potential neurotoxic effects.
Comparison with Similar Compounds
Structural Variations in Carbamate Derivatives
Key structural analogs of Isobutyl (4-chlorophenyl)carbamate include:
Lipophilicity and Solubility
Lipophilicity, measured via HPLC capacity factor (log k), varies significantly:
Receptor Affinity and Potency
- EP3 Antagonists : Carbamate linkers (e.g., compound 10: Ki = 1 nM, IC50 = 5 nM) demonstrate comparable in vitro affinity to urea counterparts but suffer from higher in vivo clearance (e.g., 81.2 mL min⁻¹ kg⁻¹ in rats) .
- Antiproliferative Effects : Carbamates like compounds 32 and 33 exhibit weak inhibitory effects against cancer cells (MCF-7, HeLa), unlike sulfamate derivatives (e.g., compound 35: IC50 < 10 µM) .
Metabolic Stability
This compound shows moderate metabolic stability, while dichlorothiophene-carbamate hybrids (e.g., compound 8) exhibit rapid clearance due to enhanced cytochrome P450 interactions .
Toxicological and Environmental Considerations
- Pesticide Contamination : Analogues such as (4-nitrophenyl) N-(4-chlorophenyl)carbamate are identified as contaminants in agricultural produce, linked to carbamate pesticide residues .
- Safety Profiles: tert-Butyl derivatives are classified as non-hazardous under GHS, whereas reactive derivatives (e.g., ethyl (4-(chlorocarbonyl)phenyl)carbamate) require careful handling due to their electrophilic chlorocarbonyl group .
Q & A
Q. What are the standard synthetic routes for preparing Isobutyl (4-chlorophenyl)carbamate?
The synthesis of carbamates typically involves reacting an isocyanate intermediate with an alcohol. For example, 4-chlorophenyl isocyanate (prepared via reaction of N-sulfinyl-4-chloroaniline with carbonyl chloride in benzene under reflux ) can be treated with isobutanol under controlled conditions. Infrared spectroscopy (IR) is critical for monitoring reaction progress, particularly to confirm the disappearance of the isocyanate peak (~2270 cm⁻¹) . Purification via vacuum distillation or recrystallization is recommended to isolate the product.
Q. How can solubility properties of this compound be optimized for in vitro assays?
Solubility in aqueous or organic solvents depends on the compound’s logP value and hydrogen-bonding capacity. For carbamates with structural similarities (e.g., tert-butyl derivatives), dimethyl sulfoxide (DMSO) or ethanol are common solvents for stock solutions. For example, protocols for (4-chlorophenyl) N-morpholin-4-ylcarbamate suggest preparing 10 mM stock solutions in DMSO, followed by dilution in phosphate-buffered saline (PBS) for biological assays . Ensure solutions are vortexed and centrifuged to achieve clarity before use.
Q. What analytical techniques are recommended for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR can confirm the carbamate linkage (e.g., carbonyl carbon at ~155 ppm) and substituent positions.
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (e.g., 254 nm) to assess purity.
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (exact mass ~255.74 g/mol for analogous compounds) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts in carbamate synthesis?
Advanced optimization may involve:
- Catalyst Screening: Pyridine or N,N-dimethylformamide (DMF) can catalyze isocyanate-alcohol reactions, reducing reaction time .
- Temperature Control: Lower temperatures (0–25°C) minimize side reactions like urea formation.
- In Situ Monitoring: Real-time IR or Raman spectroscopy tracks intermediate consumption .
Q. What strategies address contradictions in stability data for this compound under varying pH conditions?
Carbamates are hydrolytically sensitive. For conflicting stability reports:
- Accelerated Stability Studies: Expose the compound to buffered solutions (pH 1–13) at 40°C for 48 hours, followed by HPLC analysis to quantify degradation .
- Computational Modeling: Use software like Gaussian to predict hydrolysis pathways and identify vulnerable functional groups .
Q. What methodologies are suitable for assessing the environmental impact of this compound?
- Biodegradation Assays: Use OECD 301 guidelines with activated sludge to measure aerobic degradation rates .
- Ecotoxicology: Conduct Daphnia magna or algal growth inhibition tests to determine EC₅₀ values .
- Bioaccumulation Potential: Calculate logKow (e.g., using EPI Suite) to estimate partitioning into lipid tissues .
Q. How can advanced spectroscopic techniques resolve structural ambiguities in this compound derivatives?
- X-ray Crystallography: Resolve crystal structures to confirm stereochemistry and hydrogen-bonding networks.
- Solid-State NMR: Differentiate polymorphic forms by analyzing ¹³C chemical shifts and relaxation times .
- Time-Resolved Spectrometry: Monitor dynamic interactions with biological targets (e.g., enzymes) using stopped-flow UV-Vis .
Methodological Notes
- Contradiction Handling: Discrepancies in toxicity data (e.g., acute vs. chronic effects) require cross-validation using in vitro (e.g., HepG2 cell viability) and in vivo (rodent) models .
- Data Gaps: Where ecological or toxicological data are absent (common for novel carbamates), apply read-across approaches using structurally related compounds (e.g., tert-butyl (4-bromophenyl)carbamate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
